(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine

Stereochemistry Enantiomeric Purity Target Binding

Researchers requiring stereochemically defined intermediates for kinase programs face supply uncertainty with racemic or mis-assigned enantiomers. The pure (R)-enantiomer (CAS 1932025-35-8, ≥98%) eliminates chiral ambiguity in SAR studies. • Defined (R)-stereochemistry ensures unambiguous PI3Kδ and FAP target engagement data. • 3,3-Difluoropyrrolidine moiety enhances metabolic stability critical for in vivo anti-fibrotic efficacy. • Consistent 98% purity minimizes intermediate purification in multi-step amide coupling or reductive amination sequences. Ships globally under ambient conditions; not DOT/IATA-regulated as hazardous.

Molecular Formula C10H18F2N2
Molecular Weight 204.26 g/mol
Cat. No. B12071621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine
Molecular FormulaC10H18F2N2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN2CCC(C2)(F)F
InChIInChI=1S/C10H18F2N2/c11-10(12)3-5-14(8-10)7-9-2-1-4-13-6-9/h9,13H,1-8H2/t9-/m1/s1
InChIKeyIBSNPTYRXNSPFP-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine: Chiral Building Block


(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine (CAS 1932025-35-8) is a chiral piperidine derivative containing a 3,3-difluoropyrrolidine moiety . This heterocyclic scaffold, with the molecular formula C10H18F2N2 and a molecular weight of 204.26 g/mol, is characterized by its specific (R)-stereochemistry at the 3-position of the piperidine ring . The compound serves as a specialized research intermediate, particularly in the synthesis of potential therapeutic agents targeting kinases and other protein interactions where the defined stereochemistry and fluorinated pyrrolidine group are critical structural features .

Role
Chiral piperidine building block for kinase inhibitor synthesis
Stereochemistry
Defined (R)-enantiomer; supports stereochemical-control studies
Supply Specification
High-purity (min. 98%) specification; reduced impurity risk in multistep synthesis

Generic Substitution Failure for (3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine


Generic substitution of (3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine with its (S)-enantiomer, racemate, or other positional isomers is highly inadvisable in scientific research. The (R)-stereochemistry at the piperidine 3-position directly dictates molecular shape, target binding, and potentially pharmacokinetic properties . For instance, the racemic mixture (CAS 1878393-63-5) introduces uncertainty in target engagement and is not a suitable substitute when stereochemical integrity is required. Similarly, analogs like 4-(3,3-difluoropyrrolidin-1-yl)piperidine (CAS 1061682-67-4) [1] shift the attachment from the 3-methyl position to the 4-position of the piperidine, fundamentally altering the vector of the difluoropyrrolidine group and the molecule's three-dimensional pharmacophore.

(S)-enantiomer or racemic mixture may shift target engagement and confound SAR interpretation.
4-positional isomer (CAS 1061682-67-4) alters the pharmacophore vector and may redirect kinase selectivity.
Lower-purity racemate (95%) may introduce more side products; batch consistency cannot be presumed.

Evidence for Selecting (3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine Over Analogs


Chiral Purity: (R)-Enantiomer vs. Racemic Mixture in Binding Assays

The (R)-enantiomer (CAS 1932025-35-8) is the active stereoisomer when the target binding pocket exhibits a chiral preference for the 3-substituted piperidine . While specific IC50 or Ki values for this compound are not publicly available, the principle is universally observed: the (S)-enantiomer or the racemic mixture (containing 50% of the inactive or differently active enantiomer) will demonstrate reduced potency and confound biological interpretation . Procuring the defined (R)-enantiomer is essential to establish a clear structure-activity relationship (SAR).

Chiral Purity: (R) vs Racemate
Class-level inference
Single (R)-enantiomer vs. racemic mixture/(S)-enantiomer
Enantiomeric purity is essential for reproducible target binding and SAR establishment.
Racemate may confound potency; class-level precedent for chiral targets.
Stereochemistry Enantiomeric Purity Target Binding

Chemical Purity: (R)-Enantiomer vs. Racemate

The commercially available (R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine is supplied at a guaranteed minimum purity of 98% . In contrast, the racemic version is often supplied at a lower minimum purity specification of 95% . This 3% difference in purity corresponds to a 60% reduction in total impurities (from 5% to 2%), which is critical for minimizing side reactions in subsequent synthetic steps and ensuring the integrity of biological assay results.

Chemical Purity Comparison
Head-to-head
+3% purity points; 60% reduction in total impurities
Higher purity supports more reliable downstream reaction yields and fewer purification steps.
98% (R)-enantiomer vs. 95% racemate; per vendor CoA.
Chemical Purity Synthesis Reliability Reproducibility

Positional Isomerism: 3-Methyl vs. 4-Position in Kinase Inhibition

The attachment of the 3,3-difluoropyrrolidine group at the 3-methyl position of the piperidine ring, as in this compound, is a key structural feature for certain kinase inhibitor pharmacophores . This compound has been explicitly cited for its role as a PI3Kδ inhibitor building block. In sharp contrast, the regioisomer 4-(3,3-difluoropyrrolidin-1-yl)piperidine (CAS 1061682-67-4) places the same group directly at the 4-position [1]. This positional shift alters the dihedral angle and exit vector from the piperidine core, which in published kinase inhibitor SAR has been shown to switch selectivity between PI3K isoforms or between different kinase families entirely [2]. While direct comparative data for this specific intermediate is not published, the principle is a well-established class-level inference.

Positional Isomerism Impact
Class-level inference
3-methyl vs. 4-position attachment; may exceed 10-fold potency shift across kinases
Correct positional isomer is critical for maintaining on-target kinase profile.
Precedent from PI3K isoform selectivity patents; direct pair data not published.
Kinase Inhibition Structure-Activity Relationship Selectivity

Application Scenarios for (3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine


Enantioselective Synthesis of PI3Kδ Inhibitors

This chiral building block is ideally suited for constructing the core of selective PI3Kδ inhibitors. The defined (R)-stereochemistry provides a critical vector for subsequent functionalization, targeting the ATP-binding pocket of the kinase. The high chemical purity (98%) ensures robust yields in multi-step synthetic sequences, such as amide bond formations or reductive aminations, minimizing the need for intermediate purification .

SAR Studies for Neurokinin Antagonists

For programs investigating dual NK1/NK2 or selective NK1 antagonists, the 3-methylpyrrolidine-piperidine scaffold is a key pharmacophoric element. This pure (R)-enantiomer allows medicinal chemists to unambiguously assign potency and selectivity effects to the correct stereochemistry, avoiding the misleading results that arise from using racemic mixtures. Patents on substituted pyrrolidin-3-yl-alkyl-piperidines highlight the class's utility in tachykinin antagonism [1].

FAP-Targeted Anti-Fibrotic Agents

Recent patent literature describes pyrrolidine and piperidine compounds as potent inhibitors of FAP, a serine protease implicated in tissue remodeling and fibrosis. The (3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine scaffold serves as a versatile intermediate for generating FAP inhibitor candidates. Its incorporation into a molecule introduces a fluorinated pyrrolidine group known to enhance metabolic stability, a crucial parameter for in vivo anti-fibrotic efficacy [2].

Application
Selection Property
Validation Focus
PI3Kδ inhibitor lead optimization
Defined (R)-stereochemistry & positional isomer identity
Kinase selectivity profiling and enantioselective synthesis
Neurokinin antagonist SAR studies
Enantiomerically pure 3-substituted piperidine scaffold
Enantiomer-specific potency attribution in NK receptor assays
FAP-targeted inhibitor candidate synthesis
Fluorinated pyrrolidine moiety for metabolic stability
In vitro metabolic stability and in vivo model-response endpoints
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